molecular formula C7H7N5O2S B2507366 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide CAS No. 326873-69-2

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2507366
CAS No.: 326873-69-2
M. Wt: 225.23
InChI Key: KKCJRXVQNYBUFW-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that features a tetrazole ring attached to a benzene sulfonamide group

Mechanism of Action

Mode of Action

The mode of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide with sodium azide and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
  • 1,3,5-tri(1H-tetrazol-5-yl)benzene
  • 3,6-bis(1H-tetrazol-5-yl)pyridazine

Uniqueness

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJRXVQNYBUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328160
Record name 3-(tetrazol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326873-69-2
Record name 3-(tetrazol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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